6-(1H-benzimidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-a]phthalazine
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Overview
Description
1-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]-1H-1,3-BENZODIAZOLE is a complex organic compound that features a trifluoromethyl group attached to a triazolo[3,4-a]phthalazine core, which is further fused with a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]-1H-1,3-BENZODIAZOLE can be achieved through several synthetic routes. One common method involves the multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . This reaction is typically carried out under metal-free conditions, making it an environmentally friendly approach.
Another method involves the regioselective synthesis via photocycloaddition of sydnone with trifluoroacetonitrile . This method employs trifluoroacetaldehyde O-(aryl)oxime as the CF3CN precursor and tolerates various functional groups, providing the desired product in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The multi-component reaction method is particularly suitable for industrial applications due to its high efficiency, broad substrate scope, and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]-1H-1,3-BENZODIAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
1-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The compound may inhibit specific enzymes or receptors, leading to the modulation of various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLES: These compounds share the trifluoromethyl-triazole core and have similar applications in pharmaceuticals and agrochemicals.
5-PERFLUOROALKYL-1,2,4-TRIAZOLES: These compounds feature a perfluoroalkyl group and are used in similar applications due to their unique chemical properties.
(3R)-3-AMINO-1-[3-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-1,2,4-TRIAZOLO[4,3-A]PYRAZIN-7-YL]-4-(2,4,5-TRIFLUOROPHENYL)BUTAN-1-ONE: This compound has a similar triazolo core and is used in medicinal chemistry.
Uniqueness
1-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]-1H-1,3-BENZODIAZOLE is unique due to its fused triazolo-phthalazine-benzodiazole structure, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H9F3N6 |
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Molecular Weight |
354.29 g/mol |
IUPAC Name |
6-(benzimidazol-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C17H9F3N6/c18-17(19,20)16-23-22-14-10-5-1-2-6-11(10)15(24-26(14)16)25-9-21-12-7-3-4-8-13(12)25/h1-9H |
InChI Key |
NPFPKZPFVOVPCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3N=C2N4C=NC5=CC=CC=C54)C(F)(F)F |
Origin of Product |
United States |
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